Methyl 4-bromo-5-methyl-2-nitrobenzoate
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Overview
Description
Methyl 4-bromo-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-methyl-2-nitrobenzoate can be synthesized through a multi-step process involving several key reactions:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Esterification: The methyl ester group is formed by reacting the carboxylic acid derivative with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder (Fe), hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
Reduction: 4-bromo-5-methyl-2-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 4-bromo-5-methyl-2-nitrobenzoic acid
Scientific Research Applications
Methyl 4-bromo-5-methyl-2-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups. It serves as a model substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methyl-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives.
Comparison with Similar Compounds
Methyl 4-bromo-5-methyl-2-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-2-nitrobenzoate: Similar structure but with different substitution pattern on the aromatic ring.
Methyl 5-bromo-2-methyl-4-nitrobenzoate: Another isomer with different positions of the substituents.
Methyl 4-bromo-5-fluoro-2-nitrobenzoate: Contains a fluorine atom instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent positions and types.
Properties
IUPAC Name |
methyl 4-bromo-5-methyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANPCEWKZCKEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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